molecular formula C6H7NO2 B3050114 N-Vinylsuccinimide CAS No. 2372-96-5

N-Vinylsuccinimide

Cat. No.: B3050114
CAS No.: 2372-96-5
M. Wt: 125.13 g/mol
InChI Key: VOCDJQSAMZARGX-UHFFFAOYSA-N
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Description

N-Vinylsuccinimide is an organic compound characterized by the presence of a vinyl group attached to a succinimide moiety

Mechanism of Action

Target of Action

N-Vinylsuccinimide (VSI) primarily targets low-molecular-weight biologically active substances . It is used in the synthesis of copolymers, which serve as matrices for the immobilization of these substances .

Mode of Action

The mode of action of VSI involves its complexation in monomer–solvent and monomer–monomer systems . This complexation affects the kinetics of copolymerization of VSI with monomers of differing reactivity . The electronic structure of VSI and co-components plays a significant role in this process, leading to a redistribution of electron density in the VSI molecule upon complexation .

Biochemical Pathways

The biochemical pathways of VSI involve the controlled radical polymerization of VSI with vinyl acetate via the reversible addition‒fragmentation chain-transfer mechanism . This process results in water-soluble polymer matrices based on N-vinylsuccinamic acid–vinyl alcohol copolymers .

Pharmacokinetics

The controlled radical polymerization process allows for the synthesis of polymers with certain architecture and preset molecular-mass characteristics . This could potentially influence the ADME properties of the resulting polymers.

Result of Action

The result of VSI’s action is the creation of water-soluble polymer matrices that can immobilize low-molecular-weight compounds exhibiting bioactive properties . Additionally, oil-soluble substances like rimantadine and trimecaine can be converted into a water-soluble form by interaction with the obtained copolymer .

Action Environment

The action environment of VSI can influence its complexation and subsequent copolymerization . For instance, the presence of certain solvents or monomers can affect the complexation of VSI . .

Biochemical Analysis

Biochemical Properties

N-Vinylsuccinimide plays a crucial role in biochemical reactions, particularly in the synthesis of polymers. It is involved in the reversible addition-fragmentation chain transfer polymerization (RAFT), a process that is essential for the creation of polymers with specific molecular-mass characteristics .

Cellular Effects

The effects of this compound on cells are primarily observed through its role in the creation of water-soluble polymer matrices. These matrices are used for the immobilization of low-molecular-weight compounds exhibiting bioactive properties .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the reversible addition-fragmentation chain transfer polymerization. This process allows for the controlled synthesis of polymers, with this compound contributing to the formation of the polymer chain .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed through its role in polymer synthesis. The polymerization kinetics and molecular-mass characteristics of the resulting polymers have been studied using methods such as NMR spectroscopy and gel permeation chromatography .

Metabolic Pathways

Its role in the synthesis of polymers suggests that it may interact with enzymes or cofactors involved in polymerization processes .

Properties

IUPAC Name

1-ethenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h2H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCDJQSAMZARGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9005-11-2
Details Compound: Poly(N-vinylsuccinimide)
Record name Poly(N-vinylsuccinimide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9005-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30178382
Record name N-Vinylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2372-96-5
Record name N-Vinylsuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Vinylsuccinimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=590
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Record name N-Vinylsuccinimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Vinylsuccinimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4C6APU6P
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Vinylsuccinimide?

A1: this compound has a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol.

Q2: Are there any characteristic spectroscopic features of VSI?

A2: While specific spectroscopic data isn't detailed in the provided abstracts, VSI's structure suggests prominent peaks in infrared (IR) spectroscopy corresponding to the carbonyl groups of the succinimide ring and the carbon-carbon double bond of the vinyl group.

Q3: How does the reaction rate of VSI polymerization change with increasing concentration?

A3: The polymerization rate of VSI increases significantly with increasing VSI concentration. [] This behavior is typical for vinyl monomers and can be attributed to the increased probability of chain initiation and propagation reactions at higher monomer concentrations.

Q4: What is the effect of this compound content on the softening point of its copolymers with methyl methacrylate?

A4: Increasing the this compound content in copolymers with methyl methacrylate leads to an increase in the softening point. [] This suggests that incorporating VSI into the polymer chain enhances intermolecular interactions, likely through hydrogen bonding, contributing to a higher softening temperature.

Q5: Can the toughness of this compound/methyl methacrylate copolymers be improved?

A5: Yes, the toughness of these copolymers above 0°C can be enhanced by adding a vinylidenefluoride-hexafluoropropylene copolymer. [] This is likely due to the added copolymer imparting flexibility to the otherwise more brittle VSI/methyl methacrylate matrix.

Q6: How does dimethyl sulfoxide (DMSO) influence the polymerization of VSI?

A6: DMSO, a strongly polar solvent, plays a crucial role in VSI polymerization by facilitating specific solvation. [] This interaction likely influences the reactivity of the VSI monomer and can affect the polymerization kinetics and properties of the resulting poly-N-vinylsuccinimide (PVSI).

Q7: How does manganese triacetylacetonate affect the copolymerization of vinyl acetate with N-vinyl monomers?

A7: Manganese triacetylacetonate, when used as an initiator, can equalize the relative activities of vinyl acetate and N-vinyl monomers like VSI and N-vinyl-3(5)-methylpyrazole during copolymerization. [] This equalization is attributed to the complexation between manganese triacetylacetonate and vinyl acetate molecules. Consequently, this complexation influences the copolymer's microstructure, promoting a more interspersed arrangement of monomer units within the polymer chain.

Q8: What are the reactivity ratios of VSI with other vinyl monomers?

A8: VSI exhibits a wide range of reactivity ratios depending on the comonomer. For instance, with vinyl acetate, r1 (VSI) = 6.05 and r2 (vinyl acetate) = 0.185, indicating a tendency for VSI to homopolymerize more readily than to copolymerize with vinyl acetate. [] These ratios provide valuable insights into the copolymerization behavior of VSI with various comonomers.

Q9: Can the dyestuff affinity of Vinylon be enhanced?

A9: Yes, incorporating a small amount (e.g., 0.7 mol%) of VSI into Vinylon through copolymerization with vinyl acetate noticeably improves its affinity for acidic, basic, and direct dyes without significantly affecting other properties. []

Q10: How does the physical state of this compound and N-Vinylpyrrolidone mixtures affect their copolymerization?

A10: The copolymerization rate of these monomers is higher in their eutectic mixture compared to other compositions. Interestingly, the copolymer composition always mirrors the eutectic ratio (3.4/6.6 mole ratio) regardless of the initial monomer feed ratio. [] This highlights the significant influence of the solid-state structure on the copolymerization process, emphasizing that the physical arrangement of monomers dictates the final copolymer composition.

Q11: What is unique about the solid-state polymerization of VSI?

A11: VSI's solid-state polymerization exhibits characteristics of accelerated kinetics, similar to acrylamide. [] This acceleration is attributed to the monomer molecules needing to move out of the crystal lattice for polymerization to occur. The process can be influenced by temperature, dose rate, and sample size, leading to either steady-state polymerization or a thermal explosion. []

Q12: What are the applications of PVSI in drug delivery?

A12: PVSI is explored as a polymer carrier for physiologically active substances. [] Its ability to undergo hydrolysis to form polyvinylamidosuccinic acid and its derivatives makes it suitable for creating bioactive conjugates for drug delivery applications.

Q13: How does the reaction medium impact the alkaline hydrolysis of PVSI?

A13: The alkaline hydrolysis of PVSI, resulting in the formation of water-soluble N-vinylamidosuccinic acid (VASA) derivatives, is significantly influenced by the reaction medium. [] The choice of solvent and the concentration of the hydrolyzing agent can significantly impact the hydrolysis rate and selectivity.

Q14: Can PVSI be used to synthesize linear polyvinylamine?

A14: Yes, linear polyvinylamine with a high percentage (>95%) of primary amino groups can be synthesized via the hydrazinolysis of PVSI. [] This linear polyvinylamine serves as a versatile starting material for creating macromolecular complexing agents.

Q15: What are the potential applications of polyvinylamine derived from PVSI?

A15: Polyvinylamine derived from PVSI is valuable in developing selective complexing agents. Derivatives modified with 2-pyridinecarbaldehyde exhibit selectivity for iron, while those modified with chloroacetic acid target copper, and those with N-methylisothiocyanate show selectivity for mercury. [] These selective complexing agents hold potential in various fields, including separation science and environmental remediation.

Q16: Can VSI copolymers be used for biomedical applications?

A16: Yes, gel-forming copolymers of VSI with N-vinylsuccinamic acid and acrylic acid, grafted onto starch, are investigated for biomedical uses. [, ] These copolymers demonstrate high moisture absorption and can bind and release bioactive compounds in a controlled manner, making them promising for applications like wound dressings or drug delivery systems.

Q17: Have computational methods been applied to study VSI?

A17: Yes, quantum chemistry methods have been used to investigate the structure of VSI. [] These studies provide insights into the electronic structure and reactivity of the monomer, aiding in understanding its polymerization behavior and the properties of its polymers.

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